molecular formula C13H21N3O7 B12352157 [(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4E)-4-hydroxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methyl 2-methylpropanoate

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4E)-4-hydroxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methyl 2-methylpropanoate

Cat. No.: B12352157
M. Wt: 331.32 g/mol
InChI Key: DEJWABLPYRPZEQ-QCNRFFRDSA-N
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Description

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4E)-4-hydroxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methyl 2-methylpropanoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4E)-4-hydroxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methyl 2-methylpropanoate involves several steps, including the formation of the oxolan ring and the attachment of the diazinan-1-yl group. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4E)-4-hydroxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methyl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4E)-4-hydroxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methyl 2-methylpropanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for probing biochemical processes.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for therapeutic agents.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new products with specific functionalities.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4E)-4-hydroxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methyl 2-methylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl
  • [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate

Uniqueness

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4E)-4-hydroxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methyl 2-methylpropanoate is unique due to its combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H21N3O7

Molecular Weight

331.32 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4E)-4-hydroxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methyl 2-methylpropanoate

InChI

InChI=1S/C13H21N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h6-7,9-11,17-18,21H,3-5H2,1-2H3,(H,14,15,20)/t7-,9-,10-,11-/m1/s1

InChI Key

DEJWABLPYRPZEQ-QCNRFFRDSA-N

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2CC/C(=N\O)/NC2=O)O)O

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2CCC(=NO)NC2=O)O)O

Origin of Product

United States

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